Synthesis and Properties of 2-Aminocyclopentanecarboxamide: A Technical Guide
Synthesis and Properties of 2-Aminocyclopentanecarboxamide: A Technical Guide
Executive Summary
2-Aminocyclopentanecarboxamide (often abbreviated as ACPC amide) is a conformationally restricted
This guide addresses the distinct stereochemical challenges (cis vs. trans), synthetic pathways, and physicochemical properties required for integrating this moiety into drug discovery programs.
Structural & Stereochemical Analysis
The biological and physical properties of 2-aminocyclopentanecarboxamide are dictated by the relative stereochemistry of the amino and carboxamide groups.
-
Cis-Isomer (Cispentacin Analog): The amino and carboxamide groups are on the same face. This isomer is prone to intramolecular H-bonding (forming a 6-membered ring in the free amino acid state) and is associated with antifungal activity (e.g., Cispentacin).
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Trans-Isomer: The substituents are on opposite faces. This isomer is the primary building block for 12-helix formation in
-peptides. The trans geometry enforces a specific torsion angle that promotes long-range hydrogen bonding in oligomers.
Conformational Bias
The cyclopentane ring adopts an envelope conformation . In the trans-isomer, the diequatorial orientation is energetically favored to minimize 1,2-steric strain, although the pseudo-axial/pseudo-equatorial equilibrium exists in solution.
Figure 1: Stereochemical relationships and conformational bias of 2-aminocyclopentanecarboxamide isomers.
Synthetic Strategies
The synthesis of 2-aminocyclopentanecarboxamide requires selecting a route based on the desired diastereomer.
Method A: Chlorosulfonyl Isocyanate (CSI) [2+2] Cycloaddition
Target: Cis-Isomer (High Stereoselectivity)
Mechanism: The reaction of cyclopentene with CSI proceeds via a concerted [2+2] cycloaddition to form a
Method B: Bucherer-Bergs Reaction
Target: Trans-Isomer (Thermodynamic Control) Mechanism: Reaction of cyclopentanone with ammonium carbonate and potassium cyanide yields a spiro-hydantoin. Hydrolysis of the hydantoin typically yields the amino acid. While the formation is often non-stereoselective initially, the hydantoin or the amino acid can be equilibrated or resolved. The trans-isomer is thermodynamically more stable.
Method C: Amidation Protocol (General)
Once the 2-aminocyclopentanecarboxylic acid (ACPC) is obtained, conversion to the amide requires careful activation to prevent racemization (if enantiopure) and self-coupling.
Detailed Protocol: Synthesis of (±)-Trans-2-Aminocyclopentanecarboxamide
Step 1: Bucherer-Bergs Formation of Hydantoin
-
Reagents: Cyclopentanone (1.0 eq),
(3.0 eq), KCN (1.5 eq). -
Solvent: 1:1 Ethanol/Water.
-
Procedure: Dissolve carbonate and cyanide in water; add ketone in ethanol. Heat to 60°C for 12-18 hours.
-
Workup: Acidify to pH 2 to precipitate the spiro-hydantoin. Filter and wash with cold water.
-
Note: This intermediate is stable and can be stored.
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Step 2: Hydrolysis to ACPC (Amino Acid)
-
Reagents:
(saturated aq. solution) or 6N HCl. -
Procedure: Reflux hydantoin in base (alkaline hydrolysis preferred for easier isolation) for 24-48 hours.
-
Isolation: Neutralize with
(if using Barium) to precipitate . Filter. Concentrate filtrate to crystallize crude ACPC. -
Purification: Ion-exchange chromatography (Dowex 50W) eluting with dilute
.
Step 3: Boc-Protection
-
Reagents:
(1.1 eq), (2.0 eq). -
Solvent: Dioxane/Water.
-
Procedure: Stir ACPC with reagents at
for 12h. Acidify to extract Boc-ACPC.
Step 4: Amidation (Mixed Anhydride Method)
-
Activation: Dissolve Boc-ACPC in dry THF at -15°C. Add N-methylmorpholine (1.1 eq) and Isobutyl chloroformate (1.1 eq). Stir for 15 min.
-
Amination: Bubble dry
gas or add concentrated (if solubility permits). -
Deprotection: Treat the isolated Boc-amide with 4N HCl in dioxane to yield 2-aminocyclopentanecarboxamide hydrochloride .
Figure 2: Synthetic workflow for the production of 2-aminocyclopentanecarboxamide via the Bucherer-Bergs route.
Physicochemical Properties[1]
The amide modification significantly alters the electrostatic profile compared to the parent amino acid.
| Property | Value / Description | Context |
| Molecular Formula | ||
| Molecular Weight | 128.17 g/mol | |
| Appearance | White crystalline solid | Usually isolated as HCl salt |
| Solubility | High in | Polar, salt form is hygroscopic |
| pKa (Amine) | ~8.5 - 9.5 | Estimated based on ACPC; lower than linear amines due to induction |
| LogP | -1.2 to -0.8 | Highly hydrophilic |
| Chirality | (1R,2S) / (1S,2R) [Cis] (1R,2R) / (1S,2S) [Trans] | Enantiomers must be resolved for biological use |
NMR Characterization (Representative for Trans-Isomer)
-
NMR (
): The -proton to the amine (H-2) and the -proton to the amide (H-1) typically appear as multiplets between 2.5–3.5 ppm. The coupling constant is critical for assigning stereochemistry:-
Cis (
): ~7-9 Hz (Dihedral angle ~0° to 30°) -
Trans (
): ~4-6 Hz (Dihedral angle ~120° in envelope) -
Note: Due to ring flexibility,
values can vary; NOE (Nuclear Overhauser Effect) experiments are required for definitive assignment.
-
Applications in Drug Discovery[2]
Foldamers and Peptidomimetics
The trans-2-aminocyclopentanecarboxamide scaffold is a "helix-former." When polymerized or inserted into peptides, the constrained C-C bond forces the backbone into a 12-helix structure (defined by a 12-membered hydrogen-bonded ring). This structure is resistant to proteolysis, making it an excellent vector for drug delivery or as a stable epitope mimic.
Enzyme Inhibitors
The scaffold serves as a rigid replacement for proline or linear amino acids in enzyme inhibitors.
-
DPP-IV Inhibitors: Analogs of ACPC have been explored for diabetes treatment, where the rigid ring fits into the S1 or S2 pocket of the enzyme, improving selectivity over related proteases.
-
Antimicrobial Agents: Cispentacin (the acid form) is a natural antifungal. The amide derivatives are investigated as prodrugs or to alter transport kinetics across fungal membranes.
References
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Synthesis of ACPC Isomers: LePlae, P. R., Umezawa, N., Lee, H. S., & Gellman, S. H. (2001). "An Efficient Route to Either Enantiomer of trans-2-Aminocyclopentanecarboxylic Acid." The Journal of Organic Chemistry, 66(16), 5629-5632. Link
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Bucherer-Bergs Protocol: Fülöp, F. (2001). "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." Chemical Reviews, 101(7), 2181-2204. Link
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Foldamer Applications: Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society, 118(51), 13071-13072. Link
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CSI Reaction Mechanism: Forro, E., & Fülöp, F. (2003). "Lipase-Catalyzed Enantioselective Ring Opening of Unactivated Alicyclic β-Lactams in an Organic Solvent." Organic Letters, 5(8), 1209-1211. Link
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Physical Properties: "2-Aminocyclopentanecarboxamide HCl (CAS 464913-93-7)." PubChem Substance Database. Link
